molecular formula C19H13N B14148689 3-Phenylbenzo[f]quinoline CAS No. 4067-83-8

3-Phenylbenzo[f]quinoline

Cat. No.: B14148689
CAS No.: 4067-83-8
M. Wt: 255.3 g/mol
InChI Key: IKXKWZOZGSYQHH-UHFFFAOYSA-N
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Description

3-Phenylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and quinoline ring system with a phenyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzo[f]quinoline typically involves multi-component reactions. One efficient method is the three-component reaction of aromatic aldehydes, naphthalen-2-amine, and phenylacetylene catalyzed by silver triflate (AgOTf) in toluene. This reaction proceeds under mild conditions and yields the desired product with high selectivity and efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but scaled up with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbenzo[f]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

3-Phenylbenzo[f]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbenzo[f]quinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzo[f]quinoline: Lacks the phenyl group at the third position.

    3-Methylbenzo[f]quinoline: Has a methyl group instead of a phenyl group.

    1,3-Diarylbenzo[f]quinoline: Contains additional aryl groups at the first and third positions.

Uniqueness: 3-Phenylbenzo[f]quinoline is unique due to the presence of the phenyl group at the third position, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

4067-83-8

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

3-phenylbenzo[f]quinoline

InChI

InChI=1S/C19H13N/c1-2-7-15(8-3-1)18-13-11-17-16-9-5-4-6-14(16)10-12-19(17)20-18/h1-13H

InChI Key

IKXKWZOZGSYQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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